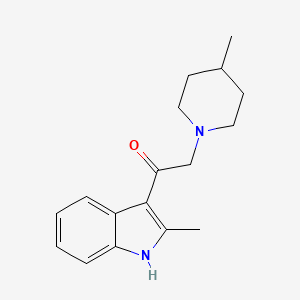
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone, also known as MEAI, is a psychoactive compound that belongs to the class of synthetic cathinones. It is a designer drug that has been sold online as a legal high. MEAI has been reported to produce stimulant effects similar to those of other cathinones, such as MDPV and α-PVP. In recent years, MEAI has gained attention from the scientific community due to its potential applications in research.
作用機序
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone acts as a potent dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects observed with 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone use.
Biochemical and Physiological Effects
The use of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has been found to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has also been reported to produce feelings of euphoria and increased sociability.
実験室実験の利点と制限
One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone in lab experiments is its potent dopamine transporter blocking activity. This property makes it useful in studying the role of dopamine in addiction and reward pathways. However, one limitation of using 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone is its potential for abuse and addiction. Researchers must take precautions to ensure that 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone is used only for scientific purposes and not for recreational use.
将来の方向性
There are many potential future directions for research involving 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone. One area of interest is the development of new drugs that target the dopamine transporter. 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone could serve as a starting point for the synthesis of new compounds with improved pharmacological properties. Another area of interest is the study of the long-term effects of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone use on the brain and behavior. This research could help to inform the development of harm reduction strategies for individuals who use synthetic cathinones.
合成法
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone involves the condensation of 2-methylindole-3-carbaldehyde with 4-methylpiperidine-2,6-dione in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified by recrystallization.
科学的研究の応用
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has been used in scientific research as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to act as a potent dopamine transporter blocker, similar to other cathinones. This property makes it useful in studying the role of dopamine in addiction and reward pathways.
特性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-7-9-19(10-8-12)11-16(20)17-13(2)18-15-6-4-3-5-14(15)17/h3-6,12,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUXIAJLOGPNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
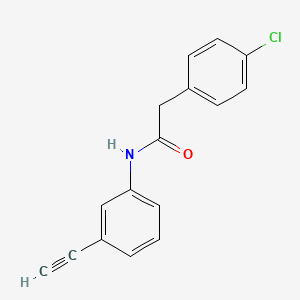
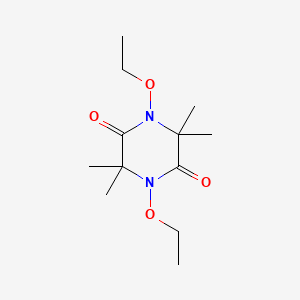
![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)

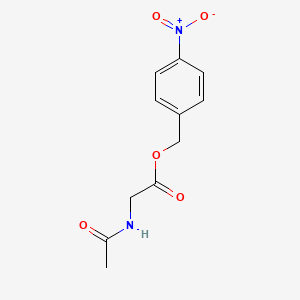
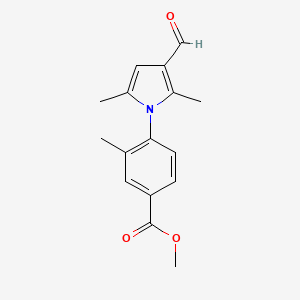
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)
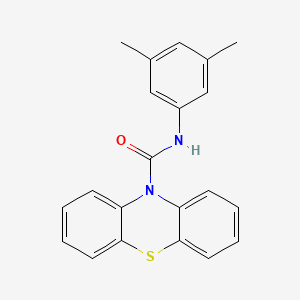
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)